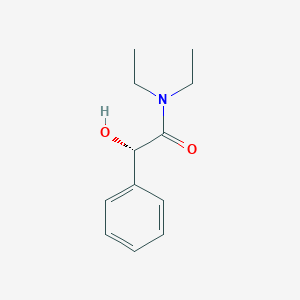

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

Beschreibung

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide (CAS 2019-69-4) is a chiral acetamide derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its structure features a phenyl group, a hydroxyl group, and two ethyl substituents on the nitrogen atom. The compound is stored under sealed, dry conditions at room temperature . Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .

Eigenschaften

IUPAC Name |

(2S)-N,N-diethyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLCWYBQDGCVQE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of (S)-2-hydroxy-2-phenylacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Amidation reaction: The acyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.

Major Products Formed

Oxidation: Formation of (S)-N,N-Diethyl-2-oxo-2-phenylacetamide or (S)-N,N-Diethyl-2-carboxy-2-phenylacetamide.

Reduction: Formation of (S)-N,N-Diethyl-2-hydroxy-2-phenylethylamine.

Substitution: Formation of substituted phenyl derivatives, such as (S)-N,N-Diethyl-2-hydroxy-2-(4-nitrophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and applications.

Table 1: Key Structural and Property Comparisons

*Assumed based on storage conditions; explicit data unavailable.

Key Differences and Implications

Substituent Effects

- Alkyl Groups on Nitrogen: The diethyl groups in the target compound increase lipophilicity compared to the dimethyl analog (N,N-Dimethyl-2-phenylacetamide) . This difference may influence membrane permeability in biological systems.

Functional Group Additions :

Stereochemical Considerations

- The (S) -enantiomer of the target compound may exhibit distinct biological activity compared to its (R) -counterparts. For example, (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide’s stereochemistry could influence binding affinity in chiral environments .

Biologische Aktivität

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide, also known as a chiral amide compound, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide has the molecular formula C₁₀H₁₃N₁O₂. Its structure features a diethylamino group and a hydroxy group attached to a phenylacetamide backbone. The compound's chirality is significant as it may influence its biological activity and pharmacological properties.

Analgesic Effects

Research indicates that (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide exhibits notable analgesic properties . Similar compounds have demonstrated efficacy in pain relief, suggesting potential applications in pain management therapies. The mechanism of action may involve modulation of neurotransmitter systems or inhibition of pain signaling pathways.

Enzyme Inhibition

A study highlighted the inhibitory effects of related phenylacetamide derivatives on specific enzymes such as CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction, making them targets for anticancer therapies. The derivatives exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B, indicating strong inhibitory potential .

Anticancer Activity

In vitro studies have shown that (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide derivatives possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). Notably, compound 2h , a derivative of the phenylacetamide class, demonstrated potent tumor inhibitory activity in a Colo205 xenograft model . This suggests that further exploration of these compounds could lead to novel anticancer agents.

Research Findings Summary

| Activity | Details |

|---|---|

| Analgesic Effects | Potential pain relief properties similar to other phenylacetamides. |

| Enzyme Inhibition | Inhibitory activity against CDC25B (IC50: 3.2–23.2 µg/mL) and PTP1B (IC50: 2.9–21.4 µg/mL). |

| Cytotoxicity | Effective against A549, HeLa, and HCT116 cell lines; potential for anticancer applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.